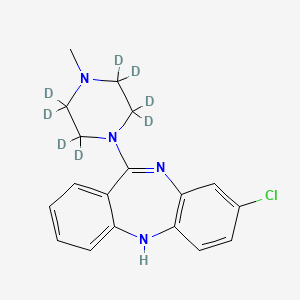

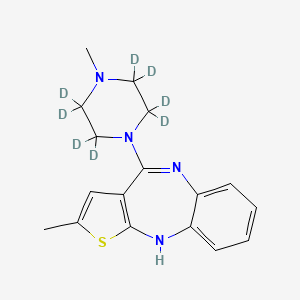

Olanzapine-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Olanzapine-d8 est une forme deutérée de l'olanzapine, un antipsychotique atypique principalement utilisé pour traiter la schizophrénie et le trouble bipolaire. La version deutérée, this compound, est souvent utilisée comme étalon interne en spectrométrie de masse pour quantifier les niveaux d'olanzapine dans les échantillons biologiques .

Applications De Recherche Scientifique

L'Olanzapine-d8 est largement utilisée en recherche scientifique, en particulier dans les domaines suivants :

Chimie : Utilisée comme étalon interne en spectrométrie de masse pour la quantification de l'olanzapine dans les échantillons biologiques.

Biologie : Aide à l'étude du métabolisme et de la pharmacocinétique de l'olanzapine.

Médecine : Utilisée dans la recherche clinique pour surveiller les niveaux d'olanzapine chez les patients en cours de traitement.

Industrie : Employée dans le développement et le contrôle de la qualité des formulations d'olanzapine

Mécanisme d'action

L'this compound, étant une forme deutérée de l'olanzapine, partage le même mécanisme d'action. L'olanzapine exerce ses effets en antagonisant plusieurs récepteurs neuronaux, notamment :

Récepteurs de la dopamine : D1, D2, D3 et D4.

Récepteurs de la sérotonine : 5HT2A, 5HT2C, 5HT3 et 5HT6.

Récepteur alpha-1 adrénergique : .

Récepteur de l'histamine H1 : .

Récepteurs muscariniques : M1 à M5.

En bloquant ces récepteurs, l'olanzapine aide à réguler l'humeur, à réduire les symptômes psychotiques et à stabiliser les sautes d'humeur chez les patients atteints de schizophrénie et de trouble bipolaire .

Mécanisme D'action

Target of Action

Olanzapine-d8, like its parent compound olanzapine, is an atypical antipsychotic that primarily targets multiple neuronal receptors in the brain . These include the dopamine receptors D1, D2, D3, and D4, serotonin receptors 5HT2A, 5HT2C, 5HT3, and 5HT6, the alpha-1 adrenergic receptor, the histamine receptor H1, and multiple muscarinic receptors . These receptors play crucial roles in various neurological and psychological processes, including mood regulation, reward, cognition, and perception .

Mode of Action

This compound acts as an antagonist at its target receptors, blocking the action of neurotransmitters such as dopamine and serotonin . This antagonistic action results in changes in neurotransmission, particularly in the mesolimbic pathway, a key area implicated in psychiatric disorders such as schizophrenia . By blocking the action of dopamine at D2 receptors, this compound can help to alleviate symptoms of psychosis .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to increase glucogenesis in the brain and muscle by upregulating glycogen phosphorylase and inhibiting glycogen synthase . It also modulates the kynurenine pathway of tryptophan metabolism, which may be predictive of the treatment response to olanzapine in schizophrenia . Furthermore, it has been found to impact lipid metabolism, leading to an increase in intracellular lipids and sterols .

Pharmacokinetics

This compound, like olanzapine, is primarily metabolized in the liver via second-phase glucuronidation . Its pharmacokinetics can be influenced by various factors such as age, gender, body weight, smoking status, and drug interactions . Therapeutic doses of olanzapine result in peak plasma concentrations much less than the concentration found to have a significant effect on cardiac repolarization .

Result of Action

The molecular and cellular effects of this compound’s action include changes in neurotransmission, modulation of gene expression, and alterations in metabolic processes . These changes can lead to clinical effects such as alleviation of psychotic symptoms, but also to side effects such as weight gain and metabolic disturbances .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic polymorphisms can affect the individual response to olanzapine treatment . Moreover, factors such as diet, lifestyle, and concomitant medications can also impact the pharmacokinetics and pharmacodynamics of this compound .

Safety and Hazards

Orientations Futures

Olanzapine-d8 is intended for use as an internal standard for the quantification of olanzapine by GC- or LC-MS . As for Olanzapine, it’s used in the management of schizophrenia, bipolar 1 disorder, and agitation associated with these disorders . Future research could focus on understanding the role of kinetics in its crystallization .

Analyse Biochimique

Biochemical Properties

Olanzapine-d8, like olanzapine, binds to various receptors in the body. It has a high affinity for dopamine D1, D2, and D4 receptors, as well as serotonin (5-HT) receptor subtypes 5-HT2A, 5-HT2C, and 5-HT3 . It also binds to M1 muscarinic acetylcholine, α1-adrenergic, and histamine H1 receptors . These interactions influence various biochemical reactions within the body.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to protect neurons from injury in neuronal cultures . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with various biomolecules. It binds to dopamine and serotonin receptors, thereby influencing neurotransmission . It also interacts with muscarinic acetylcholine, α1-adrenergic, and histamine H1 receptors, affecting various physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound can cause metabolic disturbance by modulating hepatic Alk signaling via M3R

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, it has been found that the metabolic dysfunction induced by olanzapine is dose-dependent in drug-naive patients .

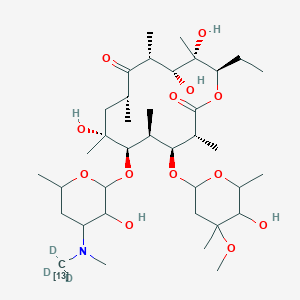

Metabolic Pathways

This compound is involved in various metabolic pathways. It is mainly metabolized by cytochrome P450 enzymes, CYP1A2, and CYP2D6 . It has also been reported to cause metabolic disorders, including dyslipidemia .

Transport and Distribution

This compound, like olanzapine, has a large volume of distribution and is extensively bound by plasma proteins, albumin, and α1-acid glycoprotein . This influences how it is transported and distributed within cells and tissues.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'Olanzapine-d8 implique l'incorporation d'atomes de deutérium dans la molécule d'olanzapine. Cela peut être réalisé par diverses méthodes, notamment l'utilisation de réactifs ou de solvants deutérés pendant le processus de synthèse. La voie de synthèse spécifique peut impliquer les étapes suivantes :

Formation du noyau thiénobenzodiazépine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Introduction d'atomes de deutérium : Le deutérium peut être introduit en utilisant des réactifs ou des solvants deutérés pendant la synthèse.

Méthodes de production industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final. L'utilisation de réactifs et de solvants deutérés est optimisée pour obtenir des rendements élevés et une rentabilité .

Analyse Des Réactions Chimiques

Types de réactions

L'Olanzapine-d8, comme son homologue non deutéré, peut subir diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée pour former l'olanzapine N-oxyde.

Réduction : Les réactions de réduction peuvent convertir l'olanzapine N-oxyde en olanzapine.

Substitution : Des réactions de substitution peuvent se produire à diverses positions sur le noyau thiénobenzodiazépine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique peuvent être utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits

Oxydation : Olanzapine N-oxyde.

Réduction : Olanzapine.

Substitution : Divers dérivés substitués de l'olanzapine.

Comparaison Avec Des Composés Similaires

Composés similaires

Clozapine : Un autre antipsychotique atypique avec un profil de liaison aux récepteurs similaire.

Rispéridone : Partage certaines propriétés pharmacologiques avec l'olanzapine, mais a un profil d'affinité aux récepteurs différent.

Quétiapine : Un autre antipsychotique atypique avec un mécanisme d'action similaire

Unicité de l'Olanzapine-d8

L'this compound est unique en raison de sa nature deutérée, ce qui en fait un étalon interne idéal pour la spectrométrie de masse. Cela permet une quantification plus précise des niveaux d'olanzapine dans les échantillons biologiques, ce qui facilite la recherche pharmacocinétique et clinique .

Propriétés

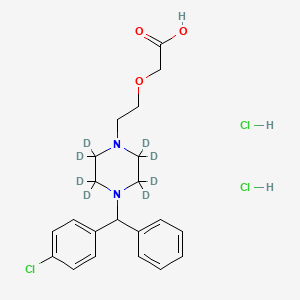

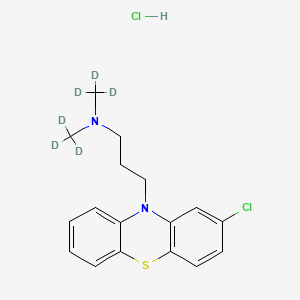

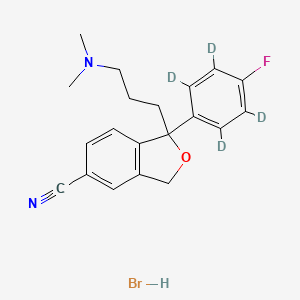

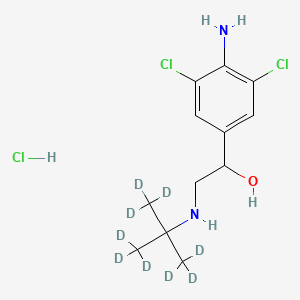

IUPAC Name |

2-methyl-4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i7D2,8D2,9D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWDHTXUZHCGIO-UFBJYANTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3NC4=C2C=C(S4)C)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.